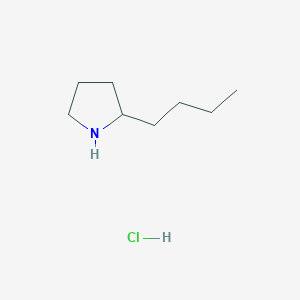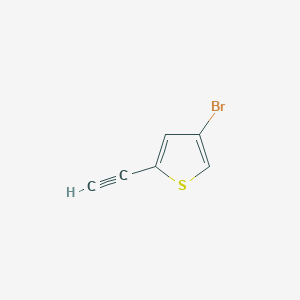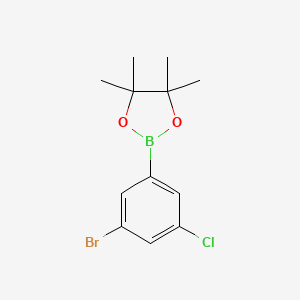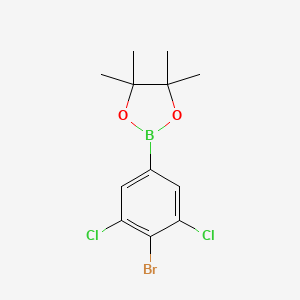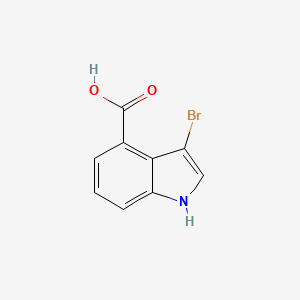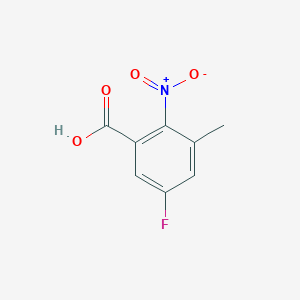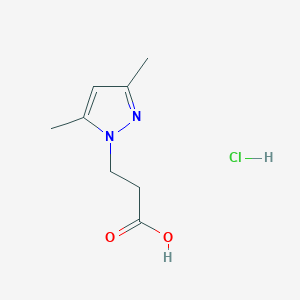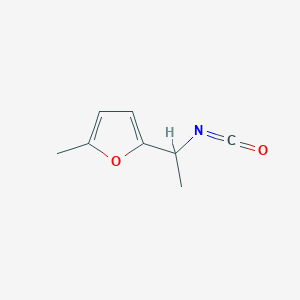
2-(1-Isocyanatoethyl)-5-methylfuran
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Novel Anticholinesterases and Chemical Synthesis
- Research on furan-based compounds, such as those derived from 5-hydroxy-3-methyl-3-methoxycarbonylmethylenebenzofuran-2(3H)-one, has led to the development of novel anticholinesterases. These compounds, upon reaction with different isocyanates, exhibit potent inhibitory actions against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some showing remarkable selectivity. This characteristic is governed by the N-substituted groups of the compounds, highlighting the role of furan derivatives in therapeutic research, particularly in areas related to neurodegenerative diseases like Alzheimer's (Luo et al., 2005).
Biomass-Derived Solvent Applications
- 2-Methyltetrahydrofuran (2-MeTHF) derived from renewable resources, such as furfural or levulinic acid, showcases the role of furan derivatives in promoting environmentally benign synthesis strategies. This compound has broad applications in organic chemistry, serving as an alternative solvent with excellent properties that benefit syntheses involving organometallics, organocatalysis, and biotransformations. Its adoption in the pharmaceutical chemistry processes indicates its potential for wider application due to its favorable physical and chemical properties and preliminary toxicology assessments (Pace et al., 2012).
Catalytic Reduction in Biorefinery
- The catalytic reduction of biomass-derived furanic compounds with hydrogen has been studied extensively. This process involves various reactions, such as hydrogenation of the C═O bond and the furan ring, which are essential for converting oxygen-rich compounds like furfural or 5-hydroxymethylfurfural (HMF) into valuable products. Such studies underscore the utility of furan derivatives in the biorefinery sector, contributing to the selective production of chemicals like furfuryl alcohol and tetrahydrofurfuryl alcohol, which are pivotal for sustainable chemical synthesis (Nakagawa et al., 2013).
Environmental and Atmospheric Chemistry
- Furan derivatives have been examined for their atmospheric degradation, particularly with chlorine atoms, to understand their environmental impact. This research contributes to a broader understanding of the atmospheric chemistry of heterocyclic aromatic compounds, identifying major primary products from the addition reaction channel and elucidating mechanisms that govern the interaction between alkylfurans and chlorine atoms. Such studies are crucial for assessing the environmental fate of furan-based compounds and their derivatives (Villanueva et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2-(1-isocyanatoethyl)-5-methylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-8(11-6)7(2)9-5-10/h3-4,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNHNVBWHPEEKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Isocyanatoethyl)-5-methylfuran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



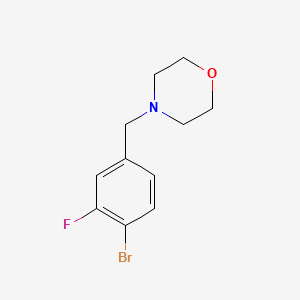
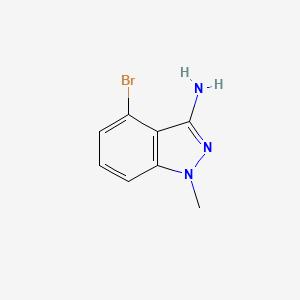
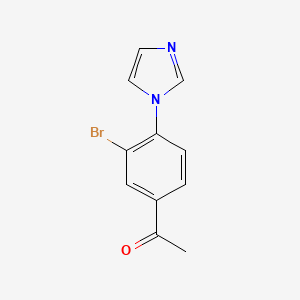
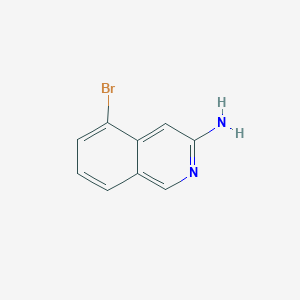
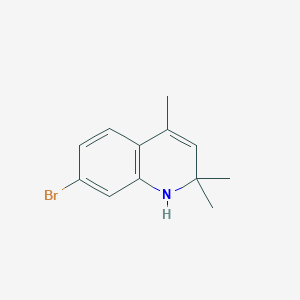
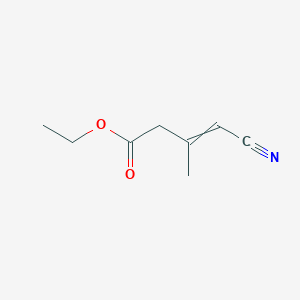
![([1-(Ethoxymethyl)cyclopropyl]methyl)amine hydrochloride](/img/structure/B1524676.png)
